



## Application Note: Cinnarizine Permeability Across an In Vitro Blood-Brain Barrier Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The blood-brain barrier (BBB) is a dynamic and highly selective barrier formed by brain microvascular endothelial cells (BMECs), which are connected by complex tight junctions.[1] This barrier plays a crucial role in protecting the central nervous system (CNS) from harmful substances while regulating the transport of essential nutrients.[1] However, the BBB also presents a major obstacle for the delivery of therapeutic agents to the brain, limiting the efficacy of many drugs intended for CNS disorders.[1][2] Therefore, the development of predictive in vitro BBB models is essential for screening CNS drug candidates in the early stages of drug discovery.[3][4]

Cinnarizine is a first-generation antihistamine and calcium channel blocker commonly used to treat vertigo, nausea, and motion sickness. As a first-generation antihistamine, it is known to cross the BBB and cause CNS side effects like drowsiness, highlighting its ability to permeate into the brain.[5] This application note provides a detailed protocol for assessing the permeability of Cinnarizine using a well-established in vitro Transwell BBB model. The model consists of a monolayer of brain endothelial cells, often co-cultured with astrocytes or pericytes to enhance barrier properties.[6][7]

The primary methods for evaluating barrier integrity and drug permeability are Transendothelial Electrical Resistance (TEER) measurement and the calculation of the apparent permeability coefficient (Papp) for a test compound.[7][8] This protocol will guide researchers through



setting up the BBB model, verifying its integrity, conducting the permeability assay with **Cinnarizine**, and analyzing the results.

## **Experimental Overview & Key Relationships**

The following diagram illustrates the logical relationship between a drug's characteristics, its interaction with the in vitro BBB model, and the predicted outcome for CNS penetration.



Click to download full resolution via product page

Caption: Logical flow from drug properties to predicted CNS penetration.

### **Materials and Reagents**



| Reagent                                    | Supplier & Catalog No. | talog No. Purpose                               |  |
|--------------------------------------------|------------------------|-------------------------------------------------|--|
| hCMEC/D3 Cell Line                         | Millipore, SCC066      | Brain endothelial cells for BBB model           |  |
| Human Astrocytes                           | ScienCell, 1800        | Co-culture cells to induce barrier properties   |  |
| Endothelial Cell Basal<br>Medium-2 (EBM-2) | Lonza, CC-3156         | Base medium for endothelial cells               |  |
| EGM-2 SingleQuots Kit                      | Lonza, CC-4176         | Supplements for complete endothelial medium     |  |
| Astrocyte Medium (AM)                      | ScienCell, 1801        | Complete medium for astrocytes                  |  |
| Transwell Permeable Supports, 24-well      | Corning, 3470          | Cell culture inserts for permeability assay     |  |
| Rat Tail Collagen I                        | Corning, 354236        | Coating for Transwell inserts                   |  |
| Fibronectin                                | Sigma-Aldrich, F1141   | Coating for Transwell inserts                   |  |
| Cinnarizine                                | Sigma-Aldrich, C4486   | Test compound                                   |  |
| Lucifer Yellow (LY)                        | Sigma-Aldrich, L0259   | Paracellular marker for barrier integrity check |  |
| Hanks' Balanced Salt Solution (HBSS)       | Gibco, 14025092        | Transport buffer for permeability assay         |  |
| Trypsin-EDTA (0.25%)                       | Gibco, 25200056        | Cell dissociation                               |  |
| Fetal Bovine Serum (FBS)                   | Gibco, 10270106        | Cell culture supplement                         |  |
| Penicillin-Streptomycin                    | Gibco, 15140122        | Antibiotic/antimycotic                          |  |
| Dimethyl Sulfoxide (DMSO)                  | Sigma-Aldrich, D8418   | Solvent for Cinnarizine                         |  |

## **Detailed Experimental Protocols**

The overall workflow for the **Cinnarizine** permeability assay is depicted below.





Click to download full resolution via product page

Caption: Experimental workflow for the **Cinnarizine** permeability assay.



## Protocol 4.1: Preparation of the In Vitro BBB Co-culture Model

- Coating Transwell Inserts:
  - Dilute Rat Tail Collagen I to 50 μg/mL in sterile 20 mM acetic acid.
  - Add 100 μL of the diluted collagen solution to the apical side of the 24-well Transwell inserts.
  - Incubate for 1 hour at 37°C. Aspirate the excess solution and allow the inserts to air dry completely in a sterile hood.
  - Dilute Fibronectin to 10 µg/mL in sterile PBS. Add 100 µL to the coated inserts and incubate for 1 hour at 37°C. Aspirate and wash once with PBS before cell seeding.
- Seeding Astrocytes (Basolateral Chamber):
  - Culture human astrocytes in Astrocyte Medium (AM) according to the supplier's instructions.
  - On Day 0, seed astrocytes into the basolateral (bottom) chamber of the 24-well plate at a density of 2.5 x 10<sup>4</sup> cells/well in 1 mL of AM.
- Seeding Endothelial Cells (Apical Chamber):
  - Culture hCMEC/D3 cells in complete EGM-2 medium.
  - On Day 1, seed hCMEC/D3 cells onto the coated apical side of the Transwell inserts at a density of 5  $\times$  10<sup>4</sup> cells/insert in 0.5 mL of EGM-2 medium.
  - Place the inserts into the wells containing the astrocytes.
- Co-culture and Maturation:
  - Maintain the co-culture for 5-7 days at 37°C, 5% CO<sub>2</sub>.



 Change the medium in both apical and basolateral chambers every 2 days. The barrier is typically ready for experiments when TEER values plateau.

### **Protocol 4.2: Barrier Integrity Assessment**

- Transendothelial Electrical Resistance (TEER) Measurement:
  - TEER is a quantitative measure of barrier tightness.[8]
  - Equilibrate the plate to room temperature for 20 minutes before measuring.
  - Using an EVOM2 Epithelial Voltohmmeter with STX2 electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
  - Record the resistance (Ω). To calculate the TEER value (Ω·cm²), subtract the resistance of a blank, cell-free insert and multiply by the surface area of the membrane (0.33 cm² for 24well inserts).
  - Formula: TEER (Ω·cm²) = (R\_total R\_blank) × Area (cm²)
  - The model is considered ready for use when TEER values are stable and exceed 150  $\Omega \cdot \text{cm}^2$ .
- Lucifer Yellow (LY) Flux Assay (Paracellular Permeability):
  - After the final TEER measurement, wash the cells twice with pre-warmed HBSS.
  - Add 0.5 mL of HBSS containing 50 μM Lucifer Yellow to the apical chamber.
  - Add 1.0 mL of HBSS to the basolateral chamber.
  - Incubate for 1 hour at 37°C on an orbital shaker.
  - Collect a 100 μL sample from the basolateral chamber.
  - Measure the fluorescence of the sample and a standard curve of LY using a fluorescence plate reader (Excitation: 428 nm, Emission: 536 nm).



 The barrier is considered sufficiently tight if the permeability of LY is less than 1% of the initial concentration.

### **Protocol 4.3: Cinnarizine Permeability Assay**

- Preparation of Dosing Solution:
  - Prepare a 10 mM stock solution of Cinnarizine in DMSO.
  - Dilute the stock solution in pre-warmed HBSS to a final working concentration (e.g., 10 μM). The final DMSO concentration should be <0.5% to avoid cytotoxicity.</li>
- Permeability Experiment (Apical to Basolateral):
  - Gently wash the cell monolayers in both chambers twice with pre-warmed HBSS.
  - Add 0.5 mL of the Cinnarizine dosing solution to the apical (donor) chamber.
  - Add 1.0 mL of fresh HBSS to the basolateral (receiver) chamber.
  - At time points 30, 60, and 90 minutes, take a 200 μL sample from the basolateral chamber. Immediately replace the volume with 200 μL of fresh, pre-warmed HBSS.
  - At the final time point, take a sample from the apical chamber to determine the initial concentration (C<sub>0</sub>).
  - Store all samples at -80°C until analysis.
- Sample Analysis:
  - Quantify the concentration of Cinnarizine in the collected samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

# Data Analysis and Presentation Calculating the Apparent Permeability Coefficient (Papp)

The permeability of **Cinnarizine** is expressed as the apparent permeability coefficient (Papp).



- Calculate the cumulative amount of **Cinnarizine** (dQ) in the receiver chamber at each time point, correcting for the removed sample volume.
- Plot the cumulative amount transported (dQ) versus time (dt). The slope of the linear portion of this curve represents the flux (dQ/dt).
- Calculate Papp using the following equation:
  - Papp (cm/s) = (dQ/dt) / (A ×  $C_0$ )
  - Where:
    - dQ/dt is the steady-state flux (μmol/s or ng/s).
    - A is the surface area of the Transwell membrane (cm²).
    - C<sub>0</sub> is the initial concentration in the donor chamber (μmol/mL or ng/mL).

### **Data Presentation**

Quantitative results should be summarized in tables for clear comparison.

Table 1: Barrier Integrity Verification

| Parameter  | Acceptance Criteria | Example Result |
|------------|---------------------|----------------|
| TEER Value | > 150 Ω·cm²         | 185 ± 15 Ω·cm² |

| Lucifer Yellow Flux | < 1% per hour |  $0.65 \pm 0.1\%$  |

Table 2: Comparative Permeability of Test Compounds



| Compound      | Туре                           | Expected Papp (x<br>10 <sup>-6</sup> cm/s) | Predicted CNS Penetration |
|---------------|--------------------------------|--------------------------------------------|---------------------------|
| Cinnarizine   | Test Compound                  | > 15.0                                     | High                      |
| Carbamazepine | High Permeability Control[3]   | 20.0 - 30.0                                | High                      |
| Fexofenadine  | Low Permeability Control[3][5] | < 1.0                                      | Low (P-gp Substrate)      |

| Lucifer Yellow | Paracellular Marker | < 0.2 | Negligible |

Note: Expected Papp values are based on literature for compounds with similar characteristics and are for illustrative purposes.

### **Signaling Pathways for BBB Maintenance**

The integrity of the in vitro BBB model is maintained by complex signaling between astrocytes, pericytes, and endothelial cells. Astrocytes release soluble factors that induce and maintain the tight junction protein expression in endothelial cells, which is critical for low paracellular permeability.





Click to download full resolution via product page

Caption: Signaling from astrocytes enhances tight junction integrity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Models of Central Nervous System Barriers for Blood-Brain Barrier Permeation Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]
- 4. Prediction of Drug Permeability Using In Vitro Blood
   –Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The blood-brain barrier studied in vitro across species | PLOS One [journals.plos.org]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- To cite this document: BenchChem. [Application Note: Cinnarizine Permeability Across an In Vitro Blood-Brain Barrier Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098889#in-vitro-blood-brain-barrier-model-for-cinnarizine-permeability-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com